molecular formula C16H30N4O3 B14557150 L-Prolyl-L-leucyl-N-propylglycinamide CAS No. 62029-86-1

L-Prolyl-L-leucyl-N-propylglycinamide

Cat. No.: B14557150
CAS No.: 62029-86-1
M. Wt: 326.43 g/mol
InChI Key: ATPZFPHKQYMIFE-STQMWFEESA-N
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Description

L-Prolyl-L-leucyl-N-propylglycinamide is a synthetic tripeptide amide composed of proline, leucine, and N-propylglycinamide residues. Its structure distinguishes it from related peptides by the substitution of glycine amide with an N-propyl group, which may enhance lipophilicity and alter pharmacokinetic properties.

Properties

CAS No.

62029-86-1

Molecular Formula

C16H30N4O3

Molecular Weight

326.43 g/mol

IUPAC Name

(2S)-N-[(2S)-4-methyl-1-oxo-1-[[2-oxo-2-(propylamino)ethyl]amino]pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H30N4O3/c1-4-7-18-14(21)10-19-15(22)13(9-11(2)3)20-16(23)12-6-5-8-17-12/h11-13,17H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1

InChI Key

ATPZFPHKQYMIFE-STQMWFEESA-N

Isomeric SMILES

CCCNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCCNC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-N-propylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-N-propylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .

Scientific Research Applications

Mechanism of Action

L-Prolyl-L-leucyl-N-propylglycinamide exerts its effects primarily through its interaction with dopamine receptors. It acts as an allosteric modulator, enhancing the affinity of dopamine for its receptors. This modulation can influence various signaling pathways, ultimately affecting neurotransmission and neuronal activity. The compound’s ability to bind to specific receptor sites in the brain has been demonstrated through radioligand binding assays .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between L-prolyl-L-leucyl-N-propylglycinamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Pharmacokinetic Profile
This compound Hypothetical: C16H28N4O3 ~316.4* N-propylglycinamide substituent Hypothesized neuroactivity (untested) Potential improved absorption (theorized)
PLG (L-Prolyl-L-leucyl-glycine amide) C12H23N4O3 271.34 Glycine amide terminus Limited efficacy in Parkinson’s disease trials Poor oral absorption, short half-life
Prolyl-lysyl-glycinamide C13H25N5O3 299.37 Lysine residue, glycine amide Unknown (structural studies only) Not characterized
N-Butyryl-L-proline C9H15NO3 185.22 Butyryl-modified proline Synthetic intermediate, no bioactivity N/A

*Note: Molecular formula and weight for this compound are extrapolated from structural analogs due to lack of direct data.

Key Observations:
  • PLG : Clinical trials demonstrated poor oral bioavailability, attributed to intestinal absorption challenges and rapid clearance . The glycine amide terminus may limit membrane permeability.
  • Lysine vs. Leucine: Prolyl-lysyl-glycinamide () replaces leucine with lysine, introducing a positively charged side chain.
  • N-Butyryl-L-proline (): A proline derivative with a butyryl group, this compound serves as a synthetic precursor rather than a bioactive peptide, highlighting differences in application.

Pharmacokinetic and Efficacy Insights

  • Intravenous administration was suggested for future studies.
  • Theoretical Advantages of N-Propylglycinamide: The propyl group may reduce polarity, slowing renal clearance and improving absorption.
  • Bulkier Substituents : Compounds like those in (e.g., trifluoro and hydroxypropyl groups) demonstrate how steric effects can influence receptor affinity or metabolic pathways, though their complexity may complicate synthesis.

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